7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
Preparation Methods
The synthesis of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of triazolopyridine with tributyltin chloride under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, dimethyl sulfoxide, or dimethylformamide . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The stannyl group plays a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
7-Trimethylstannyl[1,2,4]triazolo[1,5-a]pyridine: This compound has a trimethylstannyl group instead of a tributylstannyl group, which affects its reactivity and applications.
7-Triphenylstannyl[1,2,4]triazolo[1,5-a]pyridine:
The uniqueness of this compound lies in its specific stannyl group, which imparts distinct reactivity and versatility in various applications .
Biological Activity
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H25N4Sn
- Molecular Weight : 424.1 g/mol
- CAS Number : 1245816-22-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The stannyl group enhances the compound's reactivity and influences its binding affinity to biomolecules. This compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, impacting pathways related to cell proliferation and survival.
- Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways critical for cellular function.
Antiproliferative Activity
A key area of research has focused on the antiproliferative effects of this compound against cancer cell lines. In vitro studies have shown promising results:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Results : The compound exhibited significant inhibition of cell growth in these lines, suggesting potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
HT-29 | 12.8 | Cell cycle arrest |
A549 | 10.5 | Inhibition of proliferation |
Case Studies
Several case studies have explored the biological implications of this compound:
-
Study on Anticancer Properties :
- Conducted by researchers at Monash University, this study evaluated the antiproliferative activity against various cancer cell lines. The findings indicated that the compound's efficacy was linked to its ability to induce apoptosis and inhibit cell cycle progression without affecting normal cells significantly .
- Mechanistic Insights :
- Comparative Analysis with Similar Compounds :
Properties
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBMQYGRFFXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676714 |
Source
|
Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-22-1 |
Source
|
Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.